Superior Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) over AKR1C1 Isoform
N-cyclohexyl-3,5-dinitrobenzamide demonstrates potent and selective inhibition of AKR1C3. The compound's inhibitory activity against AKR1C3 is far superior to its effect on the closely related AKR1C1 isoform, highlighting a key selectivity profile relevant for target validation studies [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM (AKR1C3, cellular assay); IC50 = 56 nM (AKR1C3, cell-free assay) |
| Comparator Or Baseline | AKR1C1 enzyme inhibition by the same compound: IC50 = 30,000 nM (30 µM) |
| Quantified Difference | ~1,363-fold selectivity for AKR1C3 over AKR1C1 in the cellular assay |
| Conditions | AKR1C3 assay: Inhibition of recombinant enzyme overexpressed in HCT116 cells or His-tagged protein in E. coli lysate. AKR1C1 assay: Comparable cell-free enzyme inhibition assay. |
Why This Matters
This high selectivity is crucial for minimizing off-target effects within the AKR1C family in functional studies, making it a more precise chemical probe than non-selective pan-AKR1C inhibitors.
- [1] BindingDB. BDBM50430716. Affinity Data for Aldo-keto reductase family 1 member C3 (Human). View Source
